molecular formula C8H7BrN2 B3004470 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1367799-39-0

3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine

カタログ番号: B3004470
CAS番号: 1367799-39-0
分子量: 211.062
InChIキー: OPNFWGXOYCVWII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

準備方法

The synthesis of 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 1-methyl-1H-pyrrolo[3,2-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

化学反応の分析

3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

科学的研究の応用

Chemical Properties and Structure

  • Molecular Formula : C8_8H7_7BrN2_2
  • Molecular Weight : 211.06 g/mol
  • IUPAC Name : 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
  • CAS Number : 1367799-39-0

The compound features a pyrrolo[3,2-c]pyridine core, which is known for its pharmacological versatility. Its structural attributes contribute to its interaction with biological targets, particularly in cancer therapy.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives of pyrrolo[3,2-c]pyridine, including this compound. A notable study synthesized a series of pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors (CBSIs). These compounds demonstrated significant antiproliferative activity against several cancer cell lines:

CompoundCell LineIC50_{50} (µM)
10tHeLa0.12
10tSGC-79010.15
10tMCF-70.21

The compound 10t , a derivative of the original structure, exhibited the most potent activities among the tested compounds, indicating that modifications to the pyrrolo[3,2-c]pyridine scaffold can enhance anticancer efficacy significantly .

Case Study: Colchicine-Binding Site Inhibitors

A detailed investigation into CBSIs revealed that pyrrolo[3,2-c]pyridine derivatives could effectively mimic colchicine's binding properties while providing enhanced selectivity and potency against cancer cells. The design strategy involved locking specific configurations within the molecule to maintain bioactivity while minimizing side effects.

Physicochemical Properties Assessment

To evaluate the drug-likeness of these compounds, traditional physicochemical properties were assessed using Lipinski’s Rule of Five. The analysis indicated that many derivatives, including those based on this compound, adhered well to these criteria, suggesting favorable pharmacokinetic profiles for further development .

作用機序

The mechanism of action of 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with tubulin, a protein that is crucial for cell division. By binding to the colchicine-binding site on tubulin, the compound inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . This mechanism is particularly relevant in the context of cancer treatment, where disrupting cell division can inhibit tumor growth.

生物活性

3-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique bicyclic structure that combines a pyrrole and a pyridine moiety. This structural arrangement contributes to its ability to interact with various biological targets.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of tubulin polymerization. By binding to the colchicine-binding site on tubulin, this compound disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells . Additionally, it has been noted for its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial in regulating cell proliferation and differentiation.

Anticancer Activity

Research indicates that this compound shows promise as an anticancer agent. It has been studied for its ability to inhibit the growth of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against ovarian and breast cancer cells while exhibiting limited toxicity toward noncancerous cells . The compound's ability to induce apoptosis in these cells is particularly noteworthy.

Cell Cycle Arrest and Apoptosis

In vitro studies have shown that treatment with this compound results in cell cycle arrest and increased markers of apoptosis. This effect is attributed to its interference with tubulin dynamics, which is essential for proper cell division.

FGFR Inhibition

The inhibition of FGFRs by this compound plays a significant role in its anticancer properties. By blocking FGFR signaling pathways, this compound can impede the proliferation of cancer cells that rely on these pathways for growth and survival.

Research Findings

Study Cell Lines Tested Key Findings
Ovarian cancerInduced apoptosis; inhibited cell division
Breast cancerModerate cytotoxicity; low toxicity to healthy cells
Various cancer linesInhibited FGFR signaling; reduced cell proliferation

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study involving ovarian cancer cells demonstrated that this compound significantly reduced cell viability and induced apoptotic markers such as caspase activation.
  • Case Study 2 : In breast cancer models, treatment with this compound resulted in decreased migration and invasion capabilities of cancer cells, indicating its potential as an anti-metastatic agent.

特性

IUPAC Name

3-bromo-1-methylpyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-5-7(9)6-4-10-3-2-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNFWGXOYCVWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367799-39-0
Record name 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。